![molecular formula C12H9BrN4OS B12590081 6-[(4-bromophenyl)methylsulfanyl]-9H-purin-2-ol CAS No. 646510-78-3](/img/structure/B12590081.png)
6-[(4-bromophenyl)methylsulfanyl]-9H-purin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-Bromophenyl)methylsulfanyl]-9H-purin-2-ol is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a bromophenyl group attached to a purine ring via a methylsulfanyl linkage. This compound has garnered interest due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-bromophenyl)methylsulfanyl]-9H-purin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride and 6-mercaptopurine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(4-Bromophenyl)methylsulfanyl]-9H-purin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted purine derivatives.
Applications De Recherche Scientifique
6-[(4-Bromophenyl)methylsulfanyl]-9H-purin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-[(4-bromophenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The purine ring structure allows it to mimic or interfere with nucleic acid processes, potentially affecting DNA or RNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-[(4-Bromophenyl)methylsulfanyl]-9-propyl-9H-purin-2-amine
- 6-[(4-Bromophenyl)methylsulfanyl]-9-(2-methylpropyl)-9H-purin-2-amine
Uniqueness
6-[(4-Bromophenyl)methylsulfanyl]-9H-purin-2-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group on the purine ring. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
646510-78-3 |
|---|---|
Formule moléculaire |
C12H9BrN4OS |
Poids moléculaire |
337.20 g/mol |
Nom IUPAC |
6-[(4-bromophenyl)methylsulfanyl]-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C12H9BrN4OS/c13-8-3-1-7(2-4-8)5-19-11-9-10(15-6-14-9)16-12(18)17-11/h1-4,6H,5H2,(H2,14,15,16,17,18) |
Clé InChI |
HJNNZTJWVFXOCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSC2=NC(=O)NC3=C2NC=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12589999.png)
![N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12590000.png)
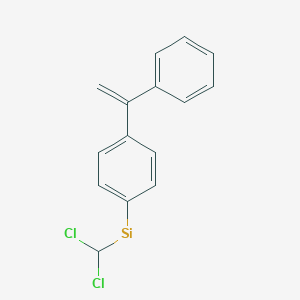
![N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide](/img/structure/B12590012.png)
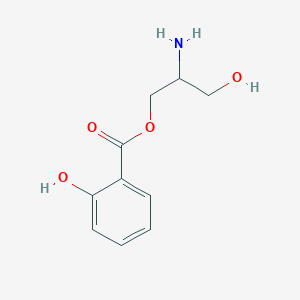
![(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B12590029.png)

![4-{2-[2-(2-Formylhydrazinyl)phenyl]ethyl}-1-heptylpyridin-1-ium iodide](/img/structure/B12590040.png)
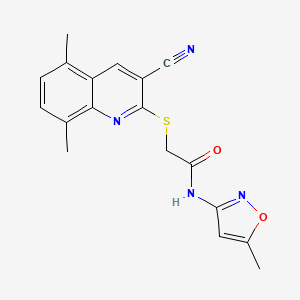
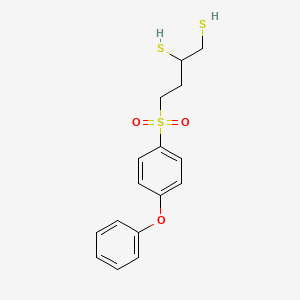
![5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole](/img/structure/B12590066.png)
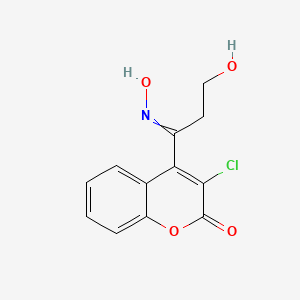
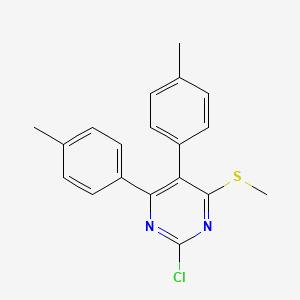
![2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid](/img/structure/B12590084.png)
